![molecular formula C21H14S3 B12541475 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 670222-46-5](/img/structure/B12541475.png)
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. This compound, with its unique structure, exhibits interesting chemical and physical properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the coupling of 4-methylphenylacetylene with a thiophene derivative. The reaction is often carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that compounds with thiophene structures exhibit cytotoxic effects against several cancer cell lines, including:
- Cervical cancer
- Gastric cancer
- Colorectal cancer
- Lung cancer
- Breast carcinoma
In vitro studies have shown that these compounds can inhibit tumor growth effectively, making them candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies show that thiophene derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Antioxidant Activity
Research highlights the antioxidant properties of thiophene-based compounds. These compounds can scavenge free radicals, thereby preventing oxidative stress-related damage in biological systems. This property is crucial for developing therapies aimed at diseases linked to oxidative stress .
Solar Cell Applications
Thiophene derivatives are also explored for their applications in organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for use in solar cell technology, potentially improving the efficiency of energy conversion .
Data Tables
Case Studies
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Cytotoxic Evaluation
A study conducted on a series of thiophene derivatives, including the target compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer drugs . -
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of thiophene derivatives against clinical isolates of bacteria and fungi. The findings confirmed that these compounds exhibited potent activity, supporting their use as potential therapeutic agents . -
Photovoltaic Performance
In research focused on organic solar cells, thiophene-based materials were synthesized and tested for their photovoltaic properties. The results showed promising efficiencies, indicating that the compound could contribute to advancements in renewable energy technologies .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethynyl-5-thiophen-2-ylthiophene
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Biological Activity
The compound 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises multiple thiophene rings and an ethynyl group, which are known to influence its biological properties.
Biological Activity Overview
Thiophene derivatives, including the compound , have been associated with various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the thiophene moiety is particularly significant in enhancing these activities.
1. Anti-inflammatory Activity
Thiophene derivatives have demonstrated promising anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For instance, a related thiophene compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
2. Anticancer Activity
Studies have reported that thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study highlighted the ability of certain thiophene-based compounds to modulate gene expression related to cancer progression . The compound's structural features, such as the presence of methyl and methoxy groups, contribute to its efficacy.
3. Antimicrobial Activity
Some thiophene derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Gene Modulation: The compound may alter the expression of genes associated with inflammation and cancer progression.
- Membrane Disruption: Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
Case Studies
Several studies highlight the biological activity of thiophene derivatives:
- In Vivo Studies: A study involving a thiophene derivative demonstrated significant reduction in inflammation in animal models at doses as low as 20 mg/kg .
- In Vitro Assays: In vitro assays showed that related compounds could effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential therapeutic applications .
- Clinical Relevance: The pharmacological profiles of thiophene derivatives suggest potential for development into therapeutic agents for conditions like arthritis and cancer.
Properties
CAS No. |
670222-46-5 |
---|---|
Molecular Formula |
C21H14S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3 |
InChI Key |
SFUURANKYLCYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
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